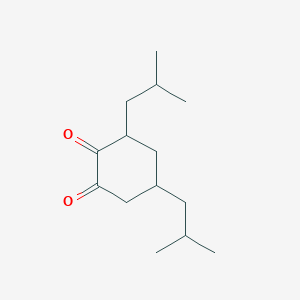
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione: is an organic compound with the molecular formula C14H24O2. It belongs to the class of cyclohexane derivatives, specifically substituted cyclohexane-1,2-diones. This compound is characterized by the presence of two isobutyl groups attached to the cyclohexane ring at positions 3 and 5, and two ketone groups at positions 1 and 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dione as the core structure.
Substitution Reaction: The introduction of isobutyl groups at positions 3 and 5 is achieved through a substitution reaction. This can be done using isobutyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isobutyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-dione: The parent compound without the isobutyl substitutions.
3,5-Dimethylcyclohexane-1,2-dione: A similar compound with methyl groups instead of isobutyl groups.
3,5-Diethylcyclohexane-1,2-dione: A compound with ethyl groups at positions 3 and 5.
Uniqueness
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione is unique due to the presence of bulky isobutyl groups, which can influence its chemical reactivity and biological activity. The steric hindrance provided by these groups can affect the compound’s interaction with enzymes and receptors, potentially leading to distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
5435-95-0 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
3,5-bis(2-methylpropyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C14H24O2/c1-9(2)5-11-7-12(6-10(3)4)14(16)13(15)8-11/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
YCICYKYPPBIUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CC(C(=O)C(=O)C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


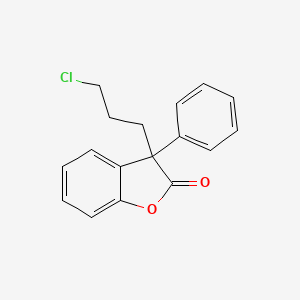

![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)


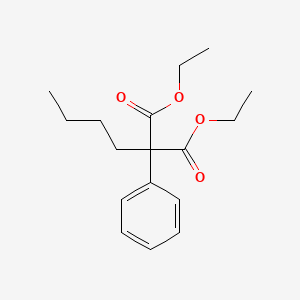
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
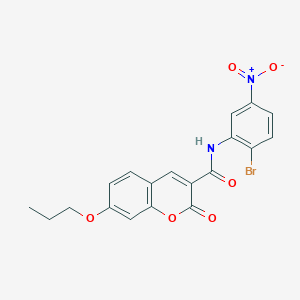
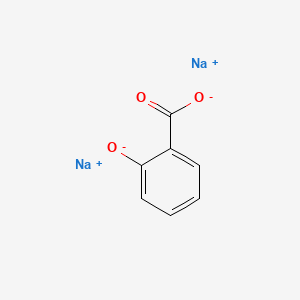
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)

